molecular formula C21H19N5O2 B5294728 3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5294728
M. Wt: 373.4 g/mol
InChI Key: HDHKTBOAHLRMBW-UHFFFAOYSA-N
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Description

3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrrole ring, and a phenoxypyridine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the pyrrole ring, and the incorporation of the phenoxypyridine moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-26-12-6-10-19(26)17-13-18(25-24-17)20(27)23-14-15-7-5-11-22-21(15)28-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHKTBOAHLRMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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